Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt

概要

説明

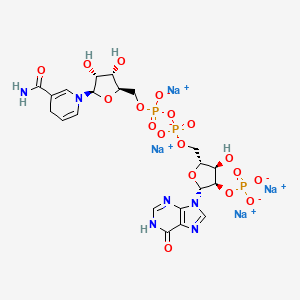

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt is a chemical compound with the molecular formula C21H29N6O18P3Na4. It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP+), which plays a crucial role in various biochemical processes, particularly in redox reactions. This compound is often used in scientific research due to its ability to act as a coenzyme in various enzymatic reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt typically involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form (NADPH). This process can be achieved through enzymatic reduction using glucose-6-phosphate dehydrogenase in the presence of glucose-6-phosphate and NADP+. The reaction conditions usually involve maintaining a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often using immobilized enzymes to facilitate the continuous production of the compound. The product is then purified through various chromatographic techniques to ensure its high purity and quality .

化学反応の分析

Types of Reactions

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt primarily undergoes redox reactions. It acts as a reducing agent, donating electrons in various biochemical processes. The compound can also participate in substitution reactions, where it can be replaced by other nucleotides in enzymatic reactions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and other enzymes that utilize NADPH as a cofactor. The reactions typically occur under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .

Major Products

The major products formed from reactions involving this compound are typically oxidized forms of the substrates it reduces. For example, in the reduction of glutathione disulfide (GSSG) to glutathione (GSH), NADPH is oxidized to NADP+ .

科学的研究の応用

Metabolic and Biosynthetic Functions

NADPH serves as an essential cofactor in numerous metabolic pathways, particularly in anabolic reactions. Its primary functions include:

- Lipid and Fatty Acid Synthesis : NADPH is vital for the biosynthesis of lipids and fatty acids, acting as a reducing agent that donates electrons during the synthesis process. This is particularly important in tissues with high lipid turnover, such as adipose tissue and the liver .

- Nucleotide Synthesis : It plays a critical role in synthesizing nucleotides, which are fundamental building blocks of nucleic acids. This function is especially crucial in rapidly dividing cells, such as cancer cells, where nucleotide demand is significantly elevated .

- Biopolymer Formation : NADPH is involved in the biosynthesis of various biopolymers, contributing to cellular structure and function .

Role in Redox Reactions

NADPH acts as a reducing agent in redox reactions, facilitating the conversion of reactive oxygen species (ROS) into less harmful substances. This property is essential for:

- Antioxidant Defense : By neutralizing ROS, NADPH helps protect cells from oxidative stress, which can lead to cellular damage and various diseases .

- Ferroptosis Inhibition : NADPH has been identified as an endogenous inhibitor of ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative stress. This inhibition is particularly relevant in cancer research, where controlling cell death pathways can influence tumor growth .

Pharmaceutical Applications

The compound's utility extends into pharmaceutical research and development:

- Drug Development : NADPH is often used in enzymatic assays to study drug metabolism and the activity of drug-metabolizing enzymes. Its role as a cofactor allows researchers to investigate the kinetics and specificity of these enzymes effectively .

- Synthesis of Pharmaceutical Intermediates : It is employed in the synthesis of various pharmaceutical intermediates and raw materials, particularly when combined with catalytic enzymes .

Case Studies and Research Insights

Numerous studies highlight the significance of NADPH in various research contexts:

- Cancer Research : A study demonstrated that cancer cells exhibit increased NADPH consumption due to heightened metabolic activity. Targeting NADPH levels could provide therapeutic avenues for cancer treatment by disrupting nucleotide synthesis and promoting oxidative stress .

- Cardiovascular Studies : Research has shown that NADPH oxidase-derived ROS play a role in cardiovascular diseases. By modulating NADPH levels, it may be possible to influence vascular health and disease progression .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Metabolic Processes | Cofactor for lipid/fatty acid synthesis; nucleotide synthesis |

| Antioxidant Defense | Neutralization of reactive oxygen species; inhibition of ferroptosis |

| Pharmaceutical Research | Enzymatic assays; synthesis of pharmaceutical intermediates |

| Cancer Therapeutics | Targeting NADPH levels to disrupt cancer cell proliferation |

作用機序

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt exerts its effects by acting as a coenzyme in redox reactions. It donates electrons to various substrates, thereby reducing them. The molecular targets of this compound include enzymes such as glucose-6-phosphate dehydrogenase, which catalyzes the first step in the pentose phosphate pathway. This pathway is crucial for generating NADPH, which is used in various biosynthetic processes and in maintaining cellular redox balance .

類似化合物との比較

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt is similar to other compounds such as:

Nicotinamide adenine dinucleotide phosphate (NADP+): The oxidized form of NADPH, which acts as an electron acceptor in redox reactions.

Nicotinamide adenine dinucleotide (NAD+): Another coenzyme involved in redox reactions, but it primarily participates in catabolic reactions.

Nicotinamide adenine dinucleotide reduced (NADH): The reduced form of NAD+, which acts as an electron donor in various metabolic processes.

The uniqueness of this compound lies in its specific role in anabolic reactions and its ability to maintain cellular redox balance, making it indispensable in both research and industrial applications .

生物活性

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt (NADPH) is a critical cofactor in numerous biological processes. It serves as a reducing agent in anabolic reactions, playing a vital role in the biosynthesis of lipids, nucleotides, and amino acids. This article explores the biological activity of NADPH, emphasizing its mechanisms, applications, and findings from various studies.

- Chemical Name : this compound

- CAS Number : 42934-87-2

- Molecular Formula : C21H26N7Na4O17P3

- Molecular Weight : 833.35 g/mol

Biological Functions

NADPH is involved in several key metabolic pathways:

- Anabolic Reactions : Acts as a reducing agent for anabolic enzymes, facilitating the synthesis of fatty acids and cholesterol.

- Antioxidant Defense : Plays a crucial role in maintaining cellular redox balance by reducing oxidative stress through the regeneration of glutathione.

- Cell Proliferation : Essential for rapidly dividing cells, such as cancer cells, where it supports nucleotide and protein synthesis.

NADPH functions primarily through its ability to donate electrons in redox reactions. This property allows it to participate in various enzymatic processes:

- Electron Donation : NADPH donates electrons to oxidized substrates, facilitating their reduction.

- Cofactor Role : It acts as a coenzyme for enzymes such as:

- Glutathione reductase

- Dihydrofolate reductase

- Cytochrome P450 enzymes

Table 1: Key Research Findings on NADPH's Biological Activity

Case Study: Role in Cancer Metabolism

A study highlighted the elevated levels of NADPH in cancer cells, which are necessary for synthesizing nucleotides and fatty acids. The compound's ability to neutralize reactive oxygen species (ROS) generated during increased metabolic activity is particularly significant, as it helps prevent cell death through ferroptosis, a form of regulated cell death linked to oxidative stress.

Applications in Research and Medicine

NADPH's diverse biological functions make it a valuable tool in various research fields:

- Cancer Research : Targeting NADPH pathways may provide new therapeutic strategies for cancer treatment by disrupting the metabolic adaptations of cancer cells.

- Neuroscience : Its role in protecting neurons from oxidative damage makes it relevant for neurodegenerative disease studies.

- Metabolic Disorders : Understanding its function can aid in developing treatments for conditions like diabetes and obesity, where metabolic dysregulation occurs.

特性

IUPAC Name |

tetrasodium;[(2R,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O18P3.4Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATYJGGOIVQJOT-ITGWJZMWSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N6Na4O18P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42934-87-2 | |

| Record name | Nicotinamide hypoxanthine dinucleotidephosphate, reducedform tetrasodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。